molecular formula C14H21NO B055017 2-(1-Benzylpiperidin-2-yl)ethanol CAS No. 119204-13-6

2-(1-Benzylpiperidin-2-yl)ethanol

Cat. No.: B055017
CAS No.: 119204-13-6
M. Wt: 219.32 g/mol
InChI Key: XVVWCBYOAWWICR-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-2-yl)ethanol is a piperidine derivative featuring a benzyl group at the nitrogen atom and an ethanol substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₄H₂₁NO (calculated molecular weight: ~219.33 g/mol).

Properties

CAS No.

119204-13-6

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(1-benzylpiperidin-2-yl)ethanol

InChI

InChI=1S/C14H21NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2

InChI Key

XVVWCBYOAWWICR-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CCO)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CCO)CC2=CC=CC=C2

Synonyms

1-BENZYL-2-(2-HYDROXYETHYL) PIPERIDINE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(1-Benzylpiperidin-2-yl)ethanol with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Substituents (Piperidine Ring) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound Benzyl (N), Ethanol (C2) C₁₄H₂₁NO 219.33 Hydroxyl, Benzyl Potential CNS activity (inferred)
Piperidine-2-ethanol (CAS 1484-84-0) None (N), Ethanol (C2) C₇H₁₅NO 129.20 Hydroxyl Simpler structure; lower lipophilicity
2-[(1-Benzylpiperidin-4-yl)amino]ethanol Benzyl (N), Aminoethanol (C4) C₁₄H₂₂N₂O 234.34 Amino, Hydroxyl, Benzyl Enhanced hydrogen bonding
Ethyl 2-(1-benzylpiperidin-2-yl)acetate Benzyl (N), Ester (C2) C₁₆H₂₃NO₂ 261.36 Ester, Benzyl Higher lipophilicity (XLogP3 ~2.8)
(R)-2-[N(1)-benzylpiperidin-2-yl]ethanal Benzyl (N), Aldehyde (C2) C₁₄H₁₉NO 217.31 Aldehyde, Benzyl Reactive aldehyde group

Key Differences and Implications

Piperidine-2-ethanol (CAS 1484-84-0): Lacks the benzyl group, reducing aromatic interactions and lipophilicity. Simpler structure may result in faster metabolic clearance compared to the benzylated target compound .

Higher molecular weight (234.34 vs. 219.33) may affect pharmacokinetics.

Ethyl 2-(1-benzylpiperidin-2-yl)acetate :

  • Ester group increases lipophilicity (XLogP3 ~2.8 vs. ~1.5 estimated for the target compound), favoring passive diffusion across membranes .
  • Ester hydrolysis in vivo could generate the corresponding acid, altering bioactivity.

(R)-2-[N(1)-benzylpiperidin-2-yl]ethanal: Aldehyde group enables Schiff base formation, a reactivity absent in the ethanol derivative. This could be exploited in prodrug design .

Physicochemical Properties

  • Lipophilicity: The benzyl group increases logP compared to non-benzylated analogs (e.g., Piperidine-2-ethanol). Ethyl ester derivatives () show even higher logP values, suggesting tunability for drug design .
  • Hydrogen Bonding: The ethanol group provides a hydrogen-bond donor/acceptor, critical for interactions with biological targets. Aminoethanol derivatives () offer additional hydrogen-bonding capacity .

Q & A

Q. What biological assays are used to evaluate its activity?

  • Methodology : Enzymatic assays like NQO1 (NAD(P)H quinone oxidoreductase 1) induction studies. Replicate experiments (e.g., 8 replicates with ≤5% standard deviation ) and positive controls (e.g., sulforaphane ) ensure reliability. In vivo models (e.g., ethanol sensitization in mice ) assess neurobehavioral effects.

Q. What key physicochemical properties are reported?

  • Data :
  • Vaporization enthalpy : Calculated using the "centerpiece" approach (similar to 2-(benzyl-amino)-ethanol: ~65 kJ/mol ).
  • Solubility : ~30 mg/ml in DMSO or dimethylformamide .

Advanced Research Questions

Q. How can synthesis yield be optimized using experimental design?

  • Methodology : Apply Response Surface Methodology (RSM) with ethanol as the solvent. Factors like temperature, reaction time, and catalyst concentration are varied in a Box-Behnken design. Predicted vs. experimental yields are analyzed to identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology : Conduct meta-analyses comparing assay conditions (e.g., cell lines, concentrations). For example, discrepancies in NQO1 induction (CD values) may arise from differences in cell permeability or metabolic stability. Cross-validate using orthogonal assays (e.g., qRT-PCR for gene expression ).

Q. What frameworks predict thermodynamic properties accurately?

  • Methodology : Use ab initio calculations combined with experimental vaporization enthalpy data. The "centerpiece" approach, validated for structurally related ethanolamines , integrates group contribution methods and quantum mechanical simulations.

Q. How to address structural discrepancies between crystallographic and computational models?

  • Methodology : Refine X-ray data with SHELXL and compare with DFT-optimized geometries. For example, deviations in dihedral angles (e.g., C21—C20—C25—C24 = 0.3° vs. computational predictions ) highlight steric or electronic effects requiring further investigation.

Data Contradiction Analysis

  • Example : If crystallographic data conflicts with NMR-derived conformations, employ dynamic NMR or variable-temperature studies to probe flexibility. Molecular dynamics simulations can reconcile static vs. dynamic structural models.

Avoided Sources

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